molecular formula C16H11BrClN3 B2733643 4-((4-Bromophenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1327614-81-2

4-((4-Bromophenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2733643
CAS No.: 1327614-81-2
M. Wt: 360.64
InChI Key: LKZCJQTVDPPWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, has been reported via a one-pot, three-component condensation reaction between substituted hydroxyquinoline derivatives, some aryl and/or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution in a microwave irradiation environment .

Mechanism of Action

While the specific mechanism of action for “4-((4-Bromophenyl)amino)quinoline-3-carbonitrile hydrochloride” is not provided in the search results, similar compounds have been found to induce cell cycle arrest at the G2/M phases and trigger apoptosis in different tested cancer cells .

Safety and Hazards

The specific safety and hazards associated with “4-((4-Bromophenyl)amino)quinoline-3-carbonitrile hydrochloride” are not provided in the search results. It is noted that this compound is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for research on “4-((4-Bromophenyl)amino)quinoline-3-carbonitrile hydrochloride” and similar compounds could involve further exploration of their anticancer properties . Additionally, the structure-activity relationship (SAR) study showcases the substitution of some specific groups at the 4-, 6-, and 9-positions in the prepared 2-amino-4H-pyrano[3,2-h]quinoline derivatives, which indicates that the lipophilicity manipulates the ability of these moieties against the diverse cell lines . This could guide future modifications to enhance the compound’s effectiveness.

Properties

IUPAC Name

4-(4-bromoanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3.ClH/c17-12-5-7-13(8-6-12)20-16-11(9-18)10-19-15-4-2-1-3-14(15)16;/h1-8,10H,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZCJQTVDPPWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C#N)NC3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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